6,7-Dihydrobiopterin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N5O3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
InChI Key |
ZHQJVZLJDXWFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Interconversions of 6,7 Dihydrobiopterin
De Novo Biosynthetic Pathway of Tetrahydrobiopterin (B1682763) (BH4) and Dihydrobiopterin Precursors
The de novo synthesis of tetrahydrobiopterin is a multi-enzyme process that converts Guanosine (B1672433) Triphosphate (GTP) into BH4. nih.govnih.govnih.gov This pathway is the primary route for producing new BH4 molecules and involves several key enzymatic steps that generate dihydrobiopterin precursors. researchgate.net The main enzymes involved are GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR). portlandpress.comresearchgate.netnih.gov
Guanosine Triphosphate Cyclohydrolase I (GTPCH) catalyzes the first and rate-limiting step in the de novo biosynthesis of BH4. nih.govwikipedia.orgfrontiersin.orgnih.gov This enzyme facilitates the complex conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (7,8-DHNP-3'-TP). wikipedia.orgfrontiersin.orgresearchgate.net The reaction involves the hydrolytic opening of the guanine imidazole ring, followed by the loss of formate and subsequent ring closure to form the pyrazine ring of the pteridine (B1203161) core. frontiersin.org The activity of GTPCH is a major control point for the regulation of BH4 synthesis and can be influenced by hormones and cytokines. nih.govportlandpress.com A deficiency in GTPCH can lead to severe neurological symptoms due to the subsequent lack of neurotransmitters that depend on BH4 as a cofactor. nih.gov
Following the initial step, 6-Pyruvoyl-Tetrahydropterin Synthase (PTPS) catalyzes the second reaction in the pathway. taylorandfrancis.comahajournals.org PTPS converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-5,6,7,8-tetrahydropterin (PPH4). researchgate.netwikipedia.org This reaction involves the removal of the triphosphate group and a series of intramolecular rearrangements, including a stereospecific reduction and the oxidation of side-chain hydroxyl groups. wikipedia.org PTPS is a key enzyme in BH4 synthesis, and its deficiency is the most common cause of BH4 deficiency, leading to hyperphenylalaninemia and neurological dysfunction due to impaired neurotransmitter production. taylorandfrancis.comwikipedia.orgmyriad.com While GTPCH is generally the rate-limiting enzyme, under conditions of cytokine induction, PTPS can become the bottleneck in BH4 production. ahajournals.org
Sepiapterin Reductase (SPR) is a critical enzyme that catalyzes the final steps in the de novo synthesis of BH4. nih.govmedlineplus.govmedlineplus.gov It performs two consecutive NADPH-dependent reductions of the side chain of 6-pyruvoyl-tetrahydropterin to form BH4. nih.govresearchgate.net In an alternative branch of the pathway, PPH4 can be converted to sepiapterin. portlandpress.com SPR then plays a crucial role in the salvage pathway by catalyzing the reduction of sepiapterin to 7,8-dihydrobiopterin (BH2). portlandpress.comnih.govresearchgate.netresearchgate.net This 7,8-dihydrobiopterin is subsequently reduced to BH4 by the enzyme dihydrofolate reductase (DHFR). nih.govportlandpress.comnih.gov Therefore, SPR is essential for both the de novo and salvage pathways of BH4 biosynthesis. nih.gov
While sepiapterin reductase is the primary enzyme for the final reduction steps in BH4 synthesis, other enzymes can also participate in this process. researchgate.net Aldose reductase (AR) and carbonyl reductase (CR), both members of the aldo-keto reductase family, can catalyze the reduction of 6-pyruvoyl-tetrahydropterin. mdpi.comportlandpress.comnih.gov These enzymes can convert 6-pyruvoyl-tetrahydropterin into intermediates that can then be further metabolized to BH4. portlandpress.com In the absence of SPR activity, these alternative pathways can provide a route for BH4 synthesis, converting intermediates into sepiapterin, which is then reduced by CR to 7,8-dihydrobiopterin and finally to BH4 by DHFR. portlandpress.com This alternative pathway is particularly important in peripheral tissues. nih.gov
Tetrahydrobiopterin Regeneration and the Role of Quinonoid 6,7-Dihydrobiopterin
Tetrahydrobiopterin is an essential cofactor for several aromatic amino acid hydroxylases. nih.gov During these enzymatic reactions, BH4 is oxidized to an unstable intermediate, pterin-4α-carbinolamine. nih.govresearchgate.net This intermediate must be regenerated back to BH4 to sustain cofactor availability. This recycling process involves the formation of a transient, unstable intermediate known as quinonoid this compound (qBH2). researchgate.netmdpi.com This regeneration is critical, as a failure to efficiently recycle the cofactor can lead to a functional BH4 deficiency. mdpi.com
Pterin-4α-carbinolamine Dehydratase (PCD) is the enzyme responsible for the first step in the regeneration of BH4 from its oxidized form. nih.govmedlineplus.govmedlineplus.gov PCD catalyzes the dehydration of pterin-4α-carbinolamine, removing a water molecule to form quinonoid this compound. nih.govresearchgate.net This reaction is crucial for preventing the formation of other, non-functional pterins. uniprot.org The quinonoid this compound is then rapidly reduced back to BH4 by the enzyme dihydropteridine reductase (DHPR), completing the recycling loop. researchgate.netresearchgate.netnih.gov In the absence of sufficient DHPR activity, the unstable quinonoid this compound can rearrange to the more stable but inactive 7,8-dihydrobiopterin. mdpi.comresearchgate.net
Data Tables
Table 1: Key Enzymes in the De Novo Biosynthesis of Tetrahydrobiopterin
| Enzyme | Abbreviation | Function |
|---|---|---|
| Guanosine Triphosphate Cyclohydrolase I | GTPCH | Catalyzes the first and rate-limiting step, converting GTP to 7,8-dihydroneopterin triphosphate. nih.govwikipedia.org |
| 6-Pyruvoyl-Tetrahydropterin Synthase | PTPS | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-5,6,7,8-tetrahydropterin. researchgate.netwikipedia.org |
| Sepiapterin Reductase | SPR | Catalyzes the final reduction steps to form BH4 and reduces sepiapterin to 7,8-dihydrobiopterin in the salvage pathway. nih.govresearchgate.net |
Table 2: Enzymes in the Tetrahydrobiopterin Regeneration Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Pterin-4α-carbinolamine Dehydratase | PCD | Dehydrates pterin-4α-carbinolamine to form quinonoid this compound. nih.govresearchgate.net |
Dihydropteridine Reductase (DHPR)-Mediated Reduction of Quinonoid this compound to BH4
The recycling pathway is a crucial mechanism for regenerating tetrahydrobiopterin (BH4) from its oxidized form, quinonoid this compound (qBH2). This process is primarily mediated by the enzyme dihydropteridine reductase (DHPR), also known as quinonoid dihydropteridine reductase (QDPR). mdpi.comnih.gov DHPR is a ubiquitously expressed enzyme that catalyzes the NADH-dependent reduction of qBH2 back to the active cofactor, BH4. cuny.eduwikipedia.org This reaction is essential for sustaining the function of BH4-dependent enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. mdpi.comnih.gov
The enzymatic reaction proceeds via the transfer of a hydride from NADH to qBH2. cuny.edu The natural substrate, qBH2, exhibits a high affinity for the active site of DHPR. nih.gov This affinity is thought to be facilitated by the interaction of the dihydroxypropyl side chain of qBH2 with a polar loop of amino acid residues within the enzyme. nih.gov Studies with wild-type and mutant forms of rat DHPR have elucidated the critical roles of specific amino acid residues, such as Tyr146 and Lys150, in the hydride transfer step of the catalytic mechanism. nih.gov
Deficiency in DHPR activity leads to a severe form of hyperphenylalaninemia due to the inability to regenerate BH4. nih.govwikipedia.org This results in impaired neurotransmitter synthesis and neurological dysfunction. cuny.eduwikipedia.org The clinical significance of DHPR underscores its central role in maintaining BH4 homeostasis.
| Enzyme Form | Substrate | kcat (s⁻¹) | Km (µM) |
|---|---|---|---|
| Wild-type rat DHPR | quinonoid (6R)-l-erythro-dihydrobiopterin (qBH2) | 23 | Not specified |
| Wild-type rat DHPR | quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2) | 150 | Not specified |
| Tyr146Phe/Lys150Gln double mutant rat DHPR | quinonoid (6R)-l-erythro-dihydrobiopterin (qBH2) | Increased 3-11-fold from wild-type | Increased several orders of magnitude |
| Tyr146Phe/Lys150Gln double mutant rat DHPR | quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2) | Essentially zero | Increased several orders of magnitude |
Table Details
This table summarizes kinetic data for wild-type and mutant rat dihydropteridine reductase (DHPR) with its natural substrate, qBH2, and an alternative substrate, q-6,7-diMePtH2. The data highlights the significant impact of mutations at key active site residues on the catalytic efficiency and substrate binding of the enzyme. nih.gov
Salvage Pathway Involving 7,8-Dihydrobiopterin and Dihydrofolate Reductase (DHFR)
In addition to the recycling of qBH2, a salvage pathway exists for the regeneration of BH4 from 7,8-dihydrobiopterin (7,8-BH2). portlandpress.comnih.gov This pathway is particularly important as qBH2 can non-enzymatically rearrange to the more stable 7,8-BH2 isomer, which is not a substrate for DHPR. nih.govnih.gov The key enzyme in this salvage pathway is dihydrofolate reductase (DHFR), which catalyzes the NADPH-dependent reduction of 7,8-BH2 to BH4. nih.govnih.govwikipedia.org
The salvage pathway provides an alternative route to replenish the cellular pool of active BH4, thereby supporting the function of BH4-dependent enzymes. portlandpress.comwikipedia.org The efficiency of this pathway can vary between different cell types and species, depending on the expression and activity of DHFR. nih.gov For instance, human endothelial DHFR has a relatively low affinity for 7,8-BH2 compared to its primary substrate, dihydrofolate, which may limit the rate of BH4 recycling in these cells. nih.gov
The activity of DHFR in reducing 7,8-BH2 is sensitive to inhibition by methotrexate (B535133), a common antifolate drug. nih.govnih.gov This inhibition can lead to a decrease in intracellular BH4 levels and an increase in 7,8-BH2, potentially uncoupling nitric oxide synthase (eNOS) and leading to endothelial dysfunction. nih.govresearchgate.net
| Substrate | Relative kcat of human DHFR | pH Optimum for Reduction |
|---|---|---|
| Dihydrofolate (DHF) | High | 4.0 (enhancement at pH ≥ 5.5 with 1 M NaCl) |
| 7,8-Dihydrobiopterin (7,8-BH2) | Low | 4.8 (shifts to 5.3 with 1 M NaCl) |
| Folic Acid | Very Low | Not specified |
Table Details
This table compares the catalytic efficiency (kcat) and optimal pH for the reduction of different substrates by dihydrofolate reductase (DHFR). The data indicates that while DHFR can reduce 7,8-BH2, it has a much higher affinity for its natural substrate, dihydrofolate. nih.govresearchgate.net
Non-Enzymatic Oxidation and Isomerization of Pterins Leading to Dihydrobiopterin Forms
Tetrahydrobiopterin is susceptible to oxidation by various biological oxidants, leading to the formation of different dihydrobiopterin species. nih.govnih.gov This non-enzymatic oxidation is a significant contributor to the depletion of the active BH4 cofactor pool. The initial product of BH4 oxidation is the pterin-4a-carbinolamine, which can then dehydrate, either spontaneously or catalyzed by pterin-4a-carbinolamine dehydratase (PCD), to form quinonoid this compound (qBH2). nih.gov
Furthermore, under certain conditions, such as in the absence of pterin-4a-carbinolamine dehydratase activity, the 4a-hydroxytetrahydrobiopterin intermediate can undergo a non-enzymatic rearrangement to form 7-biopterin, an isomer of the naturally occurring 6-biopterin (B1667280). nih.gov This process involves an opening of the pyrazine ring of the pterin (B48896) structure. nih.gov The presence of 7-biopterin in urine has been associated with a variant form of hyperphenylalaninemia, suggesting a defect in the BH4 regeneration pathway. nih.gov
Enzymatic Interactions and Functional Impact of 6,7 Dihydrobiopterin
Role of 6,7-Dihydrobiopterin as a Product of Aromatic Amino Acid Hydroxylases (AAAHs) Activity
The aromatic amino acid hydroxylases (AAAHs) are a family of enzymes that utilize a tetrahydrobiopterin (B1682763) (BH4) cofactor to hydroxylate their respective amino acid substrates. nih.govwikipedia.org During these catalytic reactions, BH4 is oxidized, leading to the formation of a dihydrobiopterin species.
Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine. wikipedia.orguniprot.org This reaction is a critical step in the metabolism of phenylalanine. uniprot.org The mechanism involves the use of tetrahydrobiopterin (BH4) as a cofactor, which is oxidized during the reaction to form a pterin-4a-carbinolamine intermediate. nih.gov This unstable intermediate is then dehydrated to quinonoid-dihydrobiopterin. wikipedia.org In a subsequent step, this quinonoid dihydrobiopterin is typically reduced back to BH4 by the enzyme dihydropteridine reductase, allowing it to participate in further hydroxylation reactions. wikipedia.orgnih.gov Under certain conditions, such as a deficiency in the regenerating enzyme, the unstable pterin (B48896) carbinolamine can undergo a non-enzymatic rearrangement to form 7-biopterin, an isomer of the naturally occurring 6-biopterin (B1667280). nih.gov
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgnih.gov It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org Similar to other AAAHs, TH requires tetrahydrobiopterin (BH4) as a cofactor. wikipedia.orgresearchgate.net During the hydroxylation of tyrosine, BH4 is converted to tetrahydrobiopterin-4a-carbinolamine. wikipedia.org This intermediate is then dehydrated by pterin-4a-carbinolamine dehydrase to form quinonoid-dihydrobiopterin, which is subsequently reduced back to BH4 to complete the catalytic cycle. nih.govwikipedia.org
Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506). wikipedia.org It catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan. wikipedia.orgrhea-db.org This enzymatic reaction is dependent on both molecular oxygen and the cofactor tetrahydrobiopterin (BH4). nih.govnih.gov In the process of hydroxylating tryptophan, BH4 is oxidized to the intermediate pterin 4a-carbinolamine. nih.gov This intermediate is then recycled back to the active BH4 form through the action of pterin 4a-carbinolamine dehydratase and dihydropteridine reductase. nih.gov
Table 1: Aromatic Amino Acid Hydroxylases and Biopterin (B10759762) Cofactor Cycle
| Enzyme | Substrate | Product | Biopterin Cofactor Change |
|---|---|---|---|
| Phenylalanine Hydroxylase (PAH) | L-phenylalanine | L-tyrosine | Tetrahydrobiopterin (BH4) → Pterin-4a-carbinolamine → Quinonoid-dihydrobiopterin |
| Tyrosine Hydroxylase (TH) | L-tyrosine | L-3,4-dihydroxyphenylalanine (L-DOPA) | Tetrahydrobiopterin (BH4) → Tetrahydrobiopterin-4a-carbinolamine → Quinonoid-dihydrobiopterin |
| Tryptophan Hydroxylase (TPH) | L-tryptophan | 5-hydroxytryptophan | Tetrahydrobiopterin (BH4) → Pterin 4a-carbinolamine → Quinonoid-dihydrobiopterin |
Involvement of Dihydrobiopterins in Nitric Oxide Synthase (NOS) Function and Dysfunction
Tetrahydrobiopterin (BH4) is an essential cofactor for all isoforms of nitric oxide synthase (NOS). When BH4 levels are sufficient, NOS efficiently produces nitric oxide (NO). However, the oxidized form, 7,8-dihydrobiopterin (BH2), can interfere with this process, leading to NOS dysfunction. nih.govnih.gov
Research has shown that 7,8-dihydrobiopterin (BH2) can effectively compete with tetrahydrobiopterin (BH4) for binding to the active site of NOS. nih.govfrontiersin.org Studies have demonstrated that BH2 binds to endothelial nitric oxide synthase (eNOS) with an affinity that is identical to that of BH4. frontiersin.orgphysiology.org This competition is significant because while BH4 is a necessary cofactor for NO synthesis, BH2 is catalytically incompetent and does not support this function. nih.govphysiology.org The accumulation of BH2 can therefore displace BH4 from the enzyme, leading to a state of functional cofactor deficiency even if total biopterin levels are not depleted. nih.govphysiology.org This binding competition is a key molecular mechanism underlying NOS dysfunction in various pathological conditions. physiology.org
The binding of tetrahydrobiopterin (BH4) to endothelial nitric oxide synthase (eNOS) is crucial for maintaining the enzyme in a "coupled" state, where the flow of electrons from the enzyme's reductase domain to the oxygenase domain results in the production of nitric oxide. nih.govnih.gov When 7,8-dihydrobiopterin (BH2) outcompetes BH4 and binds to the enzyme, it disrupts this electron transfer process, causing the enzyme to become "uncoupled". nih.govpcom.edu In this uncoupled state, eNOS no longer produces NO but instead transfers electrons to molecular oxygen, resulting in the production of superoxide (B77818) radicals. pcom.edusurrey.ac.uk This switch from NO to superoxide production is a hallmark of endothelial dysfunction. pcom.edu The ratio of intracellular BH4 to BH2, rather than the absolute concentration of BH4 alone, is a critical determinant of eNOS coupling. physiology.orgsurrey.ac.uk An increased BH2 level, leading to a decreased BH4:BH2 ratio, promotes eNOS uncoupling and the subsequent generation of damaging reactive oxygen species. nih.govsurrey.ac.ukresearchgate.net
Table 2: Impact of Biopterin Species on eNOS Function
| Biopterin Species | Binding to eNOS | eNOS State | Primary Product |
|---|---|---|---|
| Tetrahydrobiopterin (BH4) | Binds as an essential cofactor | Coupled | Nitric Oxide (NO) |
| 7,8-Dihydrobiopterin (BH2) | Competitively binds, displacing BH4 | Uncoupled | Superoxide (O₂⁻) |
Interaction with Alkylglycerol Monooxygenase
Alkylglycerol monooxygenase (AGMO), also known as glyceryl-ether monooxygenase, is a critical enzyme in lipid metabolism responsible for cleaving the O-alkyl ether bond in alkylglycerols. acs.orgnih.govecmdb.ca This enzymatic reaction is not a direct interaction with this compound but is fundamentally linked to it, as this compound is a product of the reaction. The process is a mixed-function oxygenase reaction that absolutely requires the cofactor tetrahydrobiopterin (BH4) to proceed. nih.govnih.gov
1-alkyl-sn-glycerol + tetrahydrobiopterin + O₂ ⇌ 1-hydroxyalkyl-sn-glycerol + 6,7[8H]-dihydrobiopterin + H₂O. nih.gov
The initial product of the tetrahydrobiopterin-dependent hydroxylation is 4a-hydroxytetrahydrobiopterin. ecmdb.ca Its spontaneous dehydration to form quinoid 6,7-[8H]-dihydrobiopterin may be facilitated by the enzyme 4a-carbinolamine dehydratase, similar to the mechanism in aromatic amino acid hydroxylase reactions. ecmdb.canih.gov The other product, the hemiacetal 1-hydroxyalkyl-sn-glycerol, is unstable and rapidly rearranges to form a fatty aldehyde and glycerol. nih.govecmdb.ca
AGMO is one of only five enzymes known to be dependent on tetrahydrobiopterin, placing it in a class with phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase. nih.govecmdb.ca The enzyme contains a fatty acid hydroxylase motif and is believed to coordinate iron in a di-iron center, which is essential for its catalytic activity. acs.orgnih.gov The tetrahydrobiopterin that is converted to 6,7-[8H]-dihydrobiopterin during the reaction is subsequently recycled back to its active tetrahydrobiopterin form by the enzyme quinoid dihydropteridine reductase. ecmdb.ca
Table 1: Alkylglycerol Monooxygenase Reaction Summary
| Component | Role |
| Substrate | 1-alkyl-sn-glycerol |
| Enzyme | Alkylglycerol Monooxygenase (AGMO) |
| Cofactor | Tetrahydrobiopterin (BH4) |
| Other Reactant | Molecular Oxygen (O₂) |
| Products | 1-hydroxyalkyl-sn-glycerol |
| 6,7[8H]-dihydrobiopterin | |
| H₂O |
Inhibition of Dihydroneopterin Aldolase (B8822740) by 7,8-Dihydrobiopterin
Dihydroneopterin aldolase (DHNA) is an enzyme that plays a crucial role in the de novo biosynthesis of folate in most microorganisms. nih.gov It catalyzes the retro-aldol reaction of 7,8-dihydroneopterin (B1664191), cleaving it to produce 6-hydroxymethyl-7,8-dihydropterin (B3263101) and glycolaldehyde. nih.govacs.org This pathway is essential for bacterial survival but is absent in mammals, making DHNA an attractive target for the development of novel antimicrobial agents. nih.gov
Research and database annotations have identified 7,8-Dihydrobiopterin as an inhibitor of Dihydroneopterin Aldolase. nih.gov While 7,8-dihydroneopterin is structurally related to the enzyme's natural substrate (7,8-dihydroneopterin), its role in this context is inhibitory. This inhibition is significant as pteridine (B1203161) derivatives have been explored as a class of compounds to block the folate pathway. nih.gov Studies have shown that various pteridine derivatives can effectively inhibit DHNA from sources like Escherichia coli. nih.gov
The inhibitory action of 7,8-dihydrobiopterin is not limited to DHNA. It has also been shown to act as an anti-competitive inhibitor of tyrosine hydroxylase and a noncompetitive inhibitor of GTP cyclohydrolase I, with a reported Ki value of 14.4 μM for the latter. rsc.orgnih.gov This pattern of activity underscores the potential for dihydrobiopterin and its analogs to interact with and modulate the function of multiple enzymes involved in pteridine-dependent pathways.
Table 2: Inhibition Profile of Dihydroneopterin Aldolase
| Enzyme | Natural Substrate | Inhibitor | Significance of Inhibition |
| Dihydroneopterin Aldolase (DHNA) | 7,8-Dihydroneopterin | 7,8-Dihydrobiopterin | Blocks a key step in the bacterial folate biosynthesis pathway, representing a target for antimicrobial agents. nih.govnih.gov |
Regulation of 6,7 Dihydrobiopterin Levels and Its Metabolic Consequences
Factors Influencing the Tetrahydrobiopterin (B1682763) to Dihydrobiopterin Ratio
The balance between the reduced, active form of biopterin (B10759762) (BH4) and its oxidized, inactive form, 6,7-dihydrobiopterin (BH2), is a crucial determinant of the functional capacity of several key enzymes. This ratio is not static but is dynamically influenced by both the prevailing redox environment within the cell and the activity of the enzymatic machinery responsible for pterin (B48896) synthesis and recycling.
Oxidative Stress and Reactive Oxygen/Nitrogen Species
Oxidative stress is a primary factor that disrupts the delicate balance of the BH4/BH2 ratio, favoring the accumulation of BH2. An overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can directly oxidize the highly susceptible BH4 molecule.
Peroxynitrite (ONOO⁻), a potent RNS formed from the reaction of nitric oxide with superoxide (B77818), is a particularly strong oxidant of BH4. nih.gov Studies have shown that peroxynitrite can cause a significant decrease in nitric oxide generation by inducible nitric oxide synthase (iNOS), with one study reporting an approximately 95% decrease in activity. genecards.org This inhibition is only partially reversible by the addition of BH4, suggesting that peroxynitrite may cause irreversible damage to the enzyme or the cofactor. genecards.org Similarly, superoxide radicals (O₂⁻) also contribute to the oxidation of BH4, leading to decreased NO generation; however, this effect appears to be largely reversible with the addition of exogenous BH4. genecards.org The hydroxyl radical (•OH) has a milder effect on NO generation in a BH4-dependent manner. genecards.org In contrast, hydrogen peroxide (H₂O₂) shows limited ability to directly oxidize BH4 and decrease NO generation. genecards.org
In conditions such as hypertension, increased activity of vascular NADPH oxidase leads to elevated superoxide production. nih.govahajournals.org This, in turn, promotes the formation of peroxynitrite, which oxidizes BH4 to BH2, leading to a state of BH4 deficiency and subsequent uncoupling of endothelial nitric oxide synthase (eNOS). nih.govahajournals.org This creates a vicious cycle where uncoupled eNOS itself becomes a significant source of superoxide, further exacerbating oxidative stress and BH4 oxidation. wikipedia.org
The following table summarizes the effects of various reactive species on iNOS activity and the reversibility by BH4:
| Reactive Species | Effect on NO Generation | Reversibility by BH4 Addition |
| Peroxynitrite (ONOO⁻) | ~95% decrease | Partially reversible |
| Superoxide (O₂⁻) | Significant decrease | Reversible |
| Hydroxyl Radical (•OH) | Mild decrease | BH4-dependent |
| Hydrogen Peroxide (H₂O₂) | Slight decrease at high concentrations | Not specified |
Table 1: Effects of Reactive Oxygen and Nitrogen Species on iNOS Function. Data sourced from studies on BH4-replete iNOS exposed to increasing concentrations of ROS/RNS. genecards.org
Enzymatic Activities and Expression Levels of Key Pterin Enzymes
The intracellular levels of BH4 and BH2 are meticulously regulated by the coordinated action of several key enzymes involved in the de novo synthesis, recycling, and salvage pathways of pterin metabolism.
De Novo Synthesis: The rate-limiting enzyme in the de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) is GTP cyclohydrolase I (GCH1) . Current time information in Bournemouth, Christchurch and Poole, GB. The expression of the GCH1 gene is a critical control point for BH4 availability. Pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), and interleukin-1β (IL-1β), have been shown to significantly increase the transcription of the GCH1 gene in human umbilical vein endothelial cells, leading to elevated GCH1 enzymatic activity and increased intracellular BH4 levels. nih.govahajournals.orgahajournals.org This upregulation of GCH1 expression by cytokines appears to be a crucial mechanism for increasing nitric oxide production during inflammatory responses. ahajournals.org Conversely, the activity of GCH1 can be allosterically inhibited by BH4 itself through its interaction with the GCH1 feedback regulatory protein (GFRP) . nih.gov
The subsequent steps in the de novo pathway are catalyzed by 6-pyruvoyl-tetrahydropterin synthase (PTPS) and sepiapterin (B94604) reductase (SPR) . Current time information in Bournemouth, Christchurch and Poole, GB. While GCH1 is the primary rate-limiting enzyme, under conditions of strong immune stimulation, the significant upregulation of GCH1 can make PTPS the new rate-limiting step, leading to an accumulation of its substrate, dihydroneopterin triphosphate, which is then converted to neopterin (B1670844), a marker of immune activation. nih.gov
Recycling and Salvage Pathways: Once BH4 is oxidized to quinonoid dihydrobiopterin (qBH2) during its cofactor activity, it is rapidly recycled back to BH4 by dihydropteridine reductase (DHPR) . genecards.orgnih.gov Mutations in the QDPR gene, which encodes for DHPR, can lead to a deficiency in this critical recycling step, preventing the normal regeneration of BH4. wikipedia.org If qBH2 is not promptly reduced by DHPR, it can rearrange to the more stable but inactive 7,8-dihydrobiopterin (BH2). nih.gov
The salvage pathway provides a mechanism to recover BH4 from BH2. This pathway relies on the enzyme dihydrofolate reductase (DHFR) , which can reduce BH2 to BH4. nih.gov The activity of DHFR is therefore crucial for maintaining the BH4/BH2 ratio, especially in conditions of oxidative stress where BH4 oxidation to BH2 is accelerated. nih.gov Sepiapterin can also be converted to BH2 by SPR, which is then reduced to BH4 by DHFR, highlighting the central role of SPR in both the de novo and salvage pathways. nih.govnih.gov The expression of the SPR gene is regulated in different tissues and can be influenced by factors such as α-synuclein overexpression and lipopolysaccharide treatment in certain cell lines. nih.gov
Impact of Altered Dihydrobiopterin Levels on Metabolic Fluxes
An elevated level of this compound relative to tetrahydrobiopterin has a profound impact on the metabolic flux through enzymes that depend on BH4 as a cofactor. The most well-documented consequence is the uncoupling of nitric oxide synthase (NOS) enzymes.
In a coupled state, eNOS utilizes L-arginine and molecular oxygen to produce nitric oxide and L-citrulline. However, when the BH4/BH2 ratio is low, BH2 can compete with BH4 for binding to the enzyme. nih.gov This leads to the uncoupling of electron transfer from the reductase domain to the oxygenase domain of NOS. As a result, the enzyme transfers electrons to molecular oxygen, producing superoxide radicals (O₂⁻) instead of nitric oxide. nih.govwikipedia.org
This shift in metabolic output from NO to superoxide has significant pathological implications. The decrease in NO bioavailability contributes to endothelial dysfunction, a hallmark of many cardiovascular diseases. wikipedia.org Simultaneously, the increased production of superoxide contributes to oxidative stress, further promoting the oxidation of any remaining BH4 and perpetuating a cycle of NOS uncoupling. nih.gov
Research in melanoma cell lines has demonstrated a correlation between altered BH4 levels and the balance of superoxide and nitric oxide production. mdpi.com Metastatic melanoma cells with elevated GCH1 expression and high BH4 concentrations can still exhibit a pro-oxidant state, suggesting that the stoichiometric relationship between NOS and BH4 is also a critical factor. mdpi.com Treatment of these cells with an inhibitor of GCH1, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), led to a decrease in the BH4/BH2 ratio, an increase in superoxide levels, and a decrease in nitric oxide levels. mdpi.com Conversely, supplementation with BH4 in radial growth phase melanoma cells, which have lower endogenous BH4, resulted in increased nitric oxide and reduced superoxide levels, indicating a recoupling of NOS. mdpi.com
The following table illustrates the impact of altering the BH4/BH2 ratio on the metabolic output of NOS in a metastatic melanoma cell line (WM983B):
| Treatment | Change in BH4/BH2 Ratio | Change in Superoxide (O₂⁻) Levels | Change in Nitric Oxide (NO) Levels |
| DAHP (4mM) | Decreased | Increased | Decreased |
Table 2: Metabolic Consequences of Altered BH4/BH2 Ratio in Metastatic Melanoma Cells. Data based on treatment with the GCH1 inhibitor DAHP. mdpi.com
Mechanistic Insights into Physiological and Pathophysiological Roles of 6,7 Dihydrobiopterin Imbalances
Neurological Implications of Dihydrobiopterin Accumulation or Deficiency
Imbalances in the levels of 6,7-Dihydrobiopterin (BH2), primarily its accumulation relative to its reduced form, tetrahydrobiopterin (B1682763) (BH4), have profound neurological consequences. These effects stem from the critical role of BH4 as an enzymatic cofactor in the central nervous system.
Effects on Monoamine Neurotransmitter Biosynthesis
Tetrahydrobiopterin is an indispensable cofactor for the aromatic amino acid hydroxylases, which include tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH). nih.govresearchgate.net These enzymes catalyze the rate-limiting steps in the biosynthesis of the monoamine neurotransmitters dopamine (B1211576) and serotonin (B10506), respectively. nih.govmdpi.com The synthesis of dopamine begins with the TH-catalyzed hydroxylation of L-tyrosine to L-DOPA, while serotonin synthesis starts with the TPH-catalyzed hydroxylation of L-tryptophan to 5-hydroxytryptophan. mdpi.com
During these catalytic reactions, BH4 is oxidized. It is subsequently regenerated through a recycling pathway to ensure a continuous supply. uzh.ch this compound is an oxidized, catalytically incompetent form of the cofactor. physiology.org An accumulation of BH2 or a decrease in the cellular BH4:BH2 ratio leads to a functional deficiency of the active BH4 cofactor. This impairs the activity of both TH and TPH, resulting in decreased synthesis of dopamine and serotonin in the brain. researchgate.netnih.gov Studies in mouse models with reduced BH4 levels confirm a corresponding reduction in brain dopamine and serotonin. nih.gov This direct link underscores the importance of maintaining proper biopterin (B10759762) homeostasis for adequate monoamine neurotransmission.
Mechanistic Links to Neurological and Neuropsychiatric Disorders
The accumulation of this compound and the consequent deficiency of BH4 provide a direct mechanistic link to the pathology of various neurological and neuropsychiatric disorders. jci.orgmdpi.com The core issue is the impaired synthesis of essential neurotransmitters. orpha.net The resulting dopamine and serotonin deficiency in the central nervous system is a primary driver of symptoms seen in untreated pterin (B48896) metabolic disorders, which can include infantile-onset parkinsonism, dystonia, developmental delay, and mood fluctuations. nih.govorpha.net These conditions demonstrate that a disruption in the BH4/BH2 ratio can lead to a clinical picture resembling other disorders of impaired neurotransmission, highlighting the critical role of biopterin metabolism in maintaining neurological health. orpha.net
Vascular and Endothelial Dysfunction Associated with Dihydrobiopterin Accumulation
Beyond the central nervous system, the accumulation of this compound is a key factor in the pathogenesis of vascular and endothelial dysfunction. This is primarily mediated through its effect on endothelial nitric oxide synthase (eNOS). jci.orgnih.gov
Mechanism of eNOS Uncoupling and Superoxide (B77818) Production
Endothelial nitric oxide synthase (eNOS) is a crucial enzyme for vascular health, generating the vasodilator and anti-atherosclerotic molecule nitric oxide (NO) from the amino acid L-arginine. nih.gov This catalytic process requires BH4 as an essential cofactor to facilitate electron transfer within the enzyme. nih.govnih.gov
In conditions of oxidative stress, such as hypertension or diabetes, BH4 can be oxidized to 7,8-dihydrobiopterin (BH2). physiology.orgjci.orgnih.gov The accumulation of BH2 leads to a state known as "eNOS uncoupling". mdpi.comjci.org Research has shown that BH2 can effectively compete with and displace BH4 from its binding site on the eNOS enzyme. physiology.orgnih.gov While BH4-bound eNOS produces NO, BH2-bound eNOS has a dysfunctional electron flow. nih.gov Instead of transferring electrons to L-arginine, the uncoupled enzyme diverts them to molecular oxygen, resulting in the production of superoxide anions (O₂•⁻) rather than NO. mdpi.comportlandpress.comyoutube.com Studies have demonstrated that the intracellular ratio of BH4 to BH2, rather than the absolute concentration of BH4 alone, is the critical determinant of whether eNOS produces NO or superoxide. physiology.orgnih.govwestminster.ac.uk A low BH4:BH2 ratio favors superoxide production, effectively turning a protective enzyme into a source of damaging reactive oxygen species (ROS). nih.govportlandpress.com
| BH4:BH2 Ratio | eNOS Enzyme State | Primary Product | Physiological Outcome |
|---|---|---|---|
| High | Coupled | Nitric Oxide (NO) | Vasodilation, Anti-inflammatory, Anti-thrombotic. nih.gov |
| Low | Uncoupled | Superoxide (O₂•⁻) | Oxidative stress, Endothelial dysfunction, Pro-inflammatory state. jci.orgmdpi.com |
Role in Oxidative Stress-Mediated Endothelial Damage
The generation of superoxide by uncoupled eNOS is a primary contributor to oxidative stress within the vascular endothelium. jci.orgwayne.edu This increased oxidative burden mediates endothelial damage through multiple pathways. First, the superoxide anion itself is a reactive molecule that can damage cellular components. Second, and perhaps more significantly, superoxide reacts with any available NO at a near-diffusion-limited rate. jci.org This reaction has two detrimental consequences: it rapidly quenches the bioavailability of beneficial NO, impairing endothelium-dependent vasodilation, and it produces peroxynitrite (ONOO⁻), a powerful and highly cytotoxic oxidant. jci.orgnih.gov
Peroxynitrite can inflict further damage by oxidizing lipids, DNA, and proteins. jci.org Crucially, peroxynitrite also readily oxidizes BH4 to BH2, further decreasing the BH4:BH2 ratio. nih.govahajournals.org This creates a vicious cycle: eNOS uncoupling leads to superoxide and peroxynitrite formation, which in turn oxidizes more BH4, perpetuating the uncoupled state and exacerbating oxidative stress and endothelial damage. jci.orgmdpi.com This cascade is recognized as a key mechanism in the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vascular complications. jci.orgnih.gov
Implications in Other Biological Processes
Imbalances in the ratio of this compound and its related pteridines have significant implications that extend beyond their primary roles, influencing a range of cellular defense and biosynthetic pathways.
Anti-inflammatory and Cytoprotective Pathways
The balance between reduced tetrahydrobiopterin (BH4) and its oxidized forms, including this compound, is critical for cellular protection and inflammatory response modulation. The oxidation of BH4 can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), a state where the enzyme produces superoxide radicals instead of the protective signaling molecule nitric oxide (NO). nih.gov This shift contributes to vascular oxidant stress, a key factor in promoting inflammatory conditions like atherosclerosis through mechanisms such as the activation of pro-inflammatory genes. nih.gov
The reduction of oxidized biopterins is crucial for cell survival. For instance, the oxidized cofactor 6-biopterin (B1667280) is highly cytotoxic to human melanocytes. nih.gov The viability of these cells depends on the reduction of 6-biopterin back to its active tetrahydrobiopterin form. nih.gov This cytoprotective reduction can be accomplished by enzymes like thioredoxin reductase, which reduces 6-biopterin to quinonoid dihydrobiopterin (q-BH2), followed by further reduction to BH4 by dihydropteridine reductase. nih.gov This highlights the essential role of the biopterin recycling pathway in maintaining cellular health and preventing cytotoxicity.
Furthermore, while not a direct effect of this compound itself, related pterins like neopterin (B1670844) are strongly associated with inflammatory conditions. mdpi.com Elevated neopterin levels are observed in numerous inflammatory diseases and are linked to mechanisms such as increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and apoptosis. mdpi.com This underscores the broader importance of balanced pterin metabolism in preventing inflammatory cellular damage.
Melanin (B1238610) Biosynthesis Regulation
The biopterin system plays a multifaceted role in the regulation of melanin production. The synthesis of melanin, the pigment responsible for skin and hair color, is a multi-step process that begins with the amino acid L-tyrosine. jmb.or.kr The availability of L-tyrosine is controlled by the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine and requires BH4 as an essential cofactor. nih.gov Therefore, an adequate supply of BH4 is necessary to provide the foundational substrate for melanogenesis. nih.gov
Beyond substrate supply, biopterins also directly influence key enzymes in the melanin pathway. (6R)5,6,7,8-tetrahydrobiopterin (6-BH4) directly regulates tyrosinase, the rate-limiting enzyme in melanin synthesis which catalyzes the oxidation of L-tyrosine to L-DOPA. nih.govjmb.or.kr However, disturbances in biopterin metabolism can disrupt this process. For instance, in the depigmentation disorder vitiligo, low activity of 4a-hydroxy-BH4 dehydratase leads to the accumulation of the non-enzymatic by-product 7-tetrahydrobiopterin (7-BH4). nih.gov This isomer acts as a potent competitive inhibitor of phenylalanine hydroxylase, potentially leading to depigmentation by limiting the tyrosine supply. nih.gov
Furthermore, the redox state of biopterins is critical for melanocyte health. The oxidized form, 6-biopterin, has been found to be extremely cytotoxic to human melanocytes in vitro, making its efficient reduction back to 6-BH4 essential for cell viability. nih.gov
Research Methodologies for the Study of 6,7 Dihydrobiopterin
Quantification and Detection Techniques in Research Settings
The accurate measurement of 6,7-dihydrobiopterin and its related compounds is crucial for understanding its role in various physiological and pathological processes. Researchers employ several sophisticated analytical techniques to quantify and detect these pteridine (B1203161) derivatives in biological samples.
High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of biopterins. When coupled with sensitive detection methods, it allows for the direct measurement of these compounds in complex biological matrices.
Electrochemical Detection (ECD): This method is highly sensitive for detecting redox-active molecules like tetrahydrobiopterin (B1682763) (BH4) and dihydrobiopterins. By applying specific potentials, different pterins can be selectively oxidized or reduced at the electrode surface, generating a measurable current that is proportional to their concentration. For instance, a multi-electrode coulometric detector can directly measure both BH4 and 7,8-dihydrobiopterin (BH2) in the same analysis by applying potentials of ≤150 mV for BH4 and ≥280 mV for BH2.
Fluorescence Detection: Pterins are naturally fluorescent, a property that can be exploited for their detection. HPLC systems can be equipped with a fluorescence detector, often used in conjunction with electrochemical detection to provide simultaneous quantification of various pterins. mdpi.com A common approach involves setting the excitation and emission wavelengths to optimize the detection of specific biopterin (B10759762) species. For example, one method uses an excitation wavelength of 348 nm and an emission wavelength of 444 nm. nih.gov This dual-detection approach enhances the reliability and comprehensiveness of the analysis.
Table 1: HPLC Detection Parameters for Pterin (B48896) Analysis
| Analyte | Detection Method | Applied Potential (ECD) | Excitation λ (Fluorescence) | Emission λ (Fluorescence) | Limit of Detection (LOD) |
|---|---|---|---|---|---|
| Tetrahydrobiopterin (BH4) | ECD & Fluorescence | ≤150 mV | 348 nm | 444 nm | 60 fmol |
| 7,8-Dihydrobiopterin (BH2) | ECD & Fluorescence | ≥280 mV | 348 nm | 444 nm | 100 fmol |
| Biopterin (B) | Fluorescence | - | 348 nm | 444 nm | 80 fmol |
| Dihydroxanthopterin (XH2) | Fluorescence | - | 348 nm | 444 nm | 120 fmol |
| Pterin (P) | Fluorescence | - | 348 nm | 444 nm | 160 fmol |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly specific method for the analysis of biopterins. This technique combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry.
LC-MS/MS offers high sensitivity and the ability to differentiate between various pterin metabolites, including BH4, 7,8-dihydrobiopterin (BH2), neopterin (B1670844), and sepiapterin (B94604), in a single, rapid analysis. nih.govresearchgate.netnih.gov The use of stable isotope-labeled internal standards enhances the accuracy and precision of quantification. nih.govresearchgate.net This method has been successfully applied to analyze these compounds in various biological fluids, such as cerebrospinal fluid (CSF), providing a comprehensive evaluation of the pterin pathway. nih.govresearchgate.netnih.gov A developed LC-MS/MS method demonstrated a linear working range of 3 to 200 nmol/L with a total analytical imprecision of less than 14.4% for all pterin metabolites. nih.govresearchgate.net The accuracy of this method has been validated by comparing the data with that obtained from HPLC with electrochemical and fluorescence detection, showing excellent correlation for both BH4 and neopterin. nih.govresearchgate.net
Challenges in Analysis of Transient Dihydrobiopterin Intermediates
A significant challenge in the study of biopterin metabolism is the analysis of transient intermediates, particularly quinonoid dihydrobiopterin (qBH2). acs.org This unstable intermediate is formed during the oxidation of BH4 and plays a key role in BH4-dependent hydroxylation reactions. acs.org Its transient nature makes it difficult to isolate and quantify using standard analytical methods. acs.org
The instability of qBH2 leads to its rapid isomerization into the more stable 7,8-dihydrobiopterin. acs.org This has historically hindered its direct characterization and quantification. acs.org However, recent advancements integrating differential ion mobility spectrometry with MS/MS have enabled the separation and characterization of qBH2 from other oxidized forms of BH4. acs.org These studies have revealed that qBH2 has a specific MS/MS transition, which can be used for its unambiguous identification and quantification. acs.org Furthermore, it was discovered that the half-life of qBH2 is significantly longer than previously thought, nearly equivalent to that of BH4, emphasizing the importance of its quantification for an accurate analysis of BH4 metabolism. acs.org
In Vitro Experimental Models for Studying this compound Metabolism
In vitro models are indispensable tools for elucidating the cellular and molecular mechanisms of this compound metabolism. These systems allow for controlled experiments to investigate the synthesis, recycling, and function of this compound.
Cell Culture Systems (e.g., Endothelial Cells, Fibroblasts)
Cell culture systems provide a simplified and controlled environment to study the intricate pathways of biopterin metabolism. Endothelial cells and fibroblasts are commonly used models due to their relevance in vascular biology and connective tissue disorders, respectively.
Endothelial Cells: The endothelium plays a critical role in cardiovascular homeostasis, and the metabolism of biopterins is central to endothelial function. Tetrahydrobiopterin is an essential cofactor for endothelial nitric oxide synthase (eNOS). nih.govnih.gov Studies using cultured endothelial cells have shown that the bioavailability of BH4 is regulated by a balance between its de novo synthesis, its oxidation to 7,8-dihydrobiopterin, and its regeneration. nih.govresearchgate.net Research has demonstrated that factors like inflammatory cytokines can stimulate BH4 synthesis in these cells. researchgate.net Knockdown of the BH4 synthetic enzyme GTP Cyclohydrolase I (GTPCH) in murine endothelial cells leads to a significant loss of cellular BH4 and an increase in superoxide (B77818) generation from the mitochondria, highlighting a role for BH4 in mitochondrial redox signaling independent of NOS. nih.gov
Fibroblasts: Fibroblasts are another valuable cell type for studying biopterin metabolism. They are involved in wound healing and tissue remodeling. Studies have evaluated the effects of various compounds on the proliferation and migration of fibroblasts, processes in which biopterins may play a role. ijmcmed.org
Enzyme Assays and Kinetic Studies
Enzyme assays and kinetic studies are fundamental for characterizing the enzymes involved in this compound metabolism. These studies provide quantitative data on enzyme activity, substrate affinity, and the effects of inhibitors.
The methodology for studying enzyme inhibition involves a systematic approach that includes enzyme and substrate selection, inhibitor preparation, and kinetic experiments. Kinetic assays are performed by measuring enzyme activity in the presence and absence of an inhibitor at varying substrate concentrations. nih.gov This allows for the determination of the type of inhibition and the inhibitor's potency, often expressed as the inhibition constant (Ki). For example, enzyme assays have been used to show that certain drugs can act as potent inhibitors of sepiapterin reductase (SPR), an enzyme involved in both the synthetic and salvage pathways of BH4 synthesis. researchgate.net The consequence of SPR inhibition in cell-based studies is a reduction in BH4 levels. researchgate.net
In Vivo Animal Models for Investigating Dihydrobiopterin Homeostasis and Effects
In vivo animal models are indispensable for understanding the complex roles of this compound (BH2) in physiological and pathological states. These models allow researchers to investigate the regulation of its synthesis, recycling, and its impact on various biological systems in a whole-organism context.
Genetically Modified Animal Models
The development of genetically modified animals has provided powerful tools to dissect the pathways of biopterin metabolism. By targeting specific enzymes involved in the synthesis or regeneration of tetrahydrobiopterin (BH4), scientists can create models with altered BH2 levels, enabling detailed investigation into the consequences of dihydrobiopterin accumulation.
One significant model is the Quinonoid dihydropteridine reductase (QDPR) deficient mouse (Qdpr-/-). QDPR is a key enzyme responsible for regenerating BH4 from quinonoid dihydrobiopterin (qBH2), an unstable intermediate. In Qdpr-/- mice, while BH4 levels may surprisingly remain stable or even increase in some tissues, levels of the oxidized and more stable form, 7,8-dihydrobiopterin, are significantly elevated nih.govresearchgate.net. This model has been instrumental in demonstrating the in vivo role of another enzyme, dihydrofolate reductase (DHFR), in compensating for the loss of QDPR by reducing BH2 back to BH4 nih.gov. The Qdpr-/- model thus provides a unique platform to study the chronic effects of an elevated BH2/BH4 ratio.
Table 1: Examples of Genetically Modified Animal Models in Dihydrobiopterin Research
| Model | Gene Targeted | Primary Metabolic Effect | Key Research Application |
| Qdpr-/- Mouse | Quinonoid dihydropteridine reductase (QDPR) | Significant increase in 7,8-dihydrobiopterin (BH2) levels nih.govresearchgate.net. | Investigating the consequences of chronic BH2 accumulation and the compensatory role of Dihydrofolate Reductase (DHFR) nih.gov. |
| GTPCH Transgenic Mouse | GTP cyclohydrolase I (GTPCH) | Altered total biopterin pool (BH4 and BH2). | Studying the regulation of the BH4/BH2 ratio and its impact on endothelial function. |
Pharmacological Perturbation Studies
Pharmacological manipulation provides a complementary approach to genetic models, allowing for acute and often reversible alterations in dihydrobiopterin homeostasis. These studies typically involve administering compounds that inhibit key enzymes in the biopterin pathways.
A primary tool in these studies is methotrexate (B535133) (MTX), a potent inhibitor of dihydrofolate reductase (DHFR). As DHFR is crucial for recycling BH2 back to BH4 (the salvage pathway), its inhibition by MTX leads to an accumulation of BH2 nih.gov. This strategy has been employed in various animal models, including rats and mice, to investigate the functional consequences of an increased BH2/BH4 ratio, such as endothelial nitric oxide synthase (eNOS) uncoupling nih.gov. Studies in diabetic mouse models treated with MTX have shown exacerbated cardiac myocyte dysfunction, highlighting the critical role of the DHFR-mediated recycling pathway in maintaining cellular function under stress nih.gov.
Inhibitors of sepiapterin reductase (SPR) are also used to perturb the biopterin pathway. SPR catalyzes the final step in the de novo synthesis of BH4, reducing sepiapterin to dihydrobiopterin. Inhibiting SPR disrupts this pathway, leading to an accumulation of the substrate sepiapterin, which serves as a sensitive biomarker for SPR inhibition in vivo researchgate.net. While the primary effect is on the precursor, this perturbation affects the entire downstream pathway, including the relative levels of BH2 and BH4. These pharmacological studies in rats have been used to evaluate the role of the BH4 pathway in various physiological processes researchgate.net.
Furthermore, direct administration of BH2 to animals in models of ischemia-reperfusion injury has been used to probe its effects. In a rat femoral ischemia-reperfusion model, exogenous BH2 was found to decrease nitric oxide (NO) release, supporting the concept that BH2 can promote eNOS uncoupling and oxidative stress in vivo nih.gov.
Table 2: Pharmacological Agents Used to Perturb Dihydrobiopterin Levels in Animal Models
| Agent | Target Enzyme | Effect on Dihydrobiopterin (BH2) | Animal Model Example | Research Focus |
| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Increases BH2 levels by blocking its recycling to BH4 nih.gov. | Diabetic Mice | Investigating the role of BH2 in eNOS uncoupling and cardiac dysfunction nih.gov. |
| SPR Inhibitors | Sepiapterin Reductase (SPR) | Perturbs the de novo pathway, altering the balance of biopterins researchgate.net. | Rats | Evaluating the role of the biopterin synthesis pathway in physiological responses researchgate.net. |
| Exogenous BH2 | N/A (Direct Administration) | Directly increases systemic and local BH2 levels nih.gov. | Rats (Ischemia-Reperfusion) | Probing the acute effects of elevated BH2 on vascular function and NO production nih.gov. |
Synthesis and Characterization of Stable Dihydrobiopterin Analogues for Research
The study of certain intermediates in biopterin metabolism is hampered by their chemical instability. Quinonoid dihydrobiopterin (qBH2), the direct product of BH4-dependent hydroxylase reactions and the substrate for QDPR, is particularly unstable and rapidly rearranges to the more stable 7,8-dihydrobiopterin isomer nih.govresearchgate.net. This instability makes it difficult to perform detailed kinetic and structural analyses of enzymes that interact with it.
To overcome this challenge, researchers have designed and synthesized stable analogues of qBH2. A successful strategy involves the disubstitution of the 6-position of the pterin ring, which sterically prevents the tautomeric rearrangement. A key example is quinonoid 6,6-dimethyldihydropterin (q-6,6-Me2PH2) nih.gov. This compound is synthesized from 6,6-dimethyltetrahydropterin (6,6-Me2PH4), which itself is prepared from a vicinal diamine and 2-amino-6-chloro-4(3H)-pyrimidinone nih.gov.
The characterization of q-6,6-Me2PH2 has revealed it to be a robust research tool. Unlike the natural qBH2, it exhibits significant stability in aqueous buffers. For instance, its half-life in a Tris-HCl buffer (pH 7.4) is approximately 4 hours at 27°C and 1.25 hours at 37°C, providing a sufficient window for experimental manipulation nih.gov.
Crucially, this stable analogue functions as a substrate for dihydropteridine reductase (DHPR), with a maximum velocity double that of the natural isomer of qBH2, although its affinity is lower (Km of 0.4 mM) nih.gov. This allows for detailed kinetic characterization of DHPR without the complication of substrate degradation. Furthermore, the parent compound, 6,6-Me2PH4, acts as a cofactor for phenylalanine hydroxylase, producing the stable q-6,6-Me2PH2 as a product nih.gov. This enables the study of the entire enzymatic cycle in a controlled manner. Other synthetic analogues, such as the 4-amino analogue of tetrahydrobiopterin, have also been developed and characterized as inhibitors of DHPR, providing further tools to probe the biopterin recycling pathway nih.gov.
Table 3: Comparison of Natural Quinonoid Dihydrobiopterin and a Stable Synthetic Analogue
| Property | Quinonoid Dihydrobiopterin (qBH2) | Quinonoid 6,6-Dimethyldihydropterin (q-6,6-Me2PH2) |
| Chemical Stability | Highly unstable; rapidly rearranges to 7,8-BH2 nih.govresearchgate.net. | Stable; half-life of hours in buffer at physiological pH nih.gov. |
| Synthesis Strategy | Generated enzymatically from BH4. | Chemical synthesis via 6,6-dimethyltetrahydropterin nih.gov. |
| Substrate for DHPR | Yes, it is the natural substrate nih.gov. | Yes, acts as a functional substrate with a Vmax double that of the natural isomer nih.gov. |
| Research Utility | Difficult to use in vitro due to instability. | Allows for definitive determination of chemical, physical, and enzymatic properties nih.gov. |
Emerging Areas and Future Research Directions in 6,7 Dihydrobiopterin Biology
Unraveling Stereospecificity and Tautomerism in Biological Contexts
The biological activities of pterins are intrinsically linked to their three-dimensional structure and chemical stability. Future research must delve deeper into the stereochemistry and tautomeric forms of dihydrobiopterin to fully comprehend its physiological and pathological roles.
Stereospecificity: The reduction of 7,8-dihydrobiopterin to tetrahydrobiopterin (B1682763) by dihydrofolate reductase (DHFR) is a stereospecific process, producing the biologically active (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin. nih.gov This enzymatic specificity underscores the importance of the C-6 chiral center in determining the molecule's function as a cofactor. nih.gov While the focus has often been on the synthesis of BH4, the stereospecificity of enzymes that interact with or produce BH2 warrants further investigation. Understanding how different stereoisomers of BH2 might be formed or metabolized could reveal novel biological functions or regulatory mechanisms. For instance, the social amoeba Dictyostelium discoideum produces not only BH4 but also its stereoisomer D-threo-BH4, suggesting potential unique roles for different pterin (B48896) stereoisomers in various organisms. researchgate.net
Tautomerism: 6,7-Dihydrobiopterin exists in tautomeric forms, most notably the quinonoid dihydrobiopterin (qBH2) and the more stable 7,8-dihydrobiopterin (7,8-BH2). longdom.orgnih.gov The qBH2 form is a transient intermediate generated during the enzymatic hydroxylation reactions where BH4 acts as a cofactor. longdom.orgnih.gov It is rapidly recycled back to BH4 by the enzyme dihydropteridine reductase (DHPR). nih.govportlandpress.comnih.gov However, in the absence of sufficient DHPR activity, qBH2 undergoes a non-enzymatic rearrangement to the more stable 7,8-BH2. nih.govportlandpress.com This rearrangement is significant because 7,8-BH2 is not a substrate for DHPR but can be reduced to BH4 by DHFR in the salvage pathway. portlandpress.com
The detection of qBH2 is challenging due to its rapid conversion to 7,8-BH2. mdpi.com Advanced techniques like mass spectrometry coupled with infrared photodissociation spectroscopy are required to distinguish between these isomers, which share the same mass-to-charge ratio. longdom.orgmdpi.com Studies have shown that the stability of qBH2 is pH-dependent, being more stable in acidic conditions. longdom.org A critical area for future research is to elucidate the precise biological conditions that favor the formation or stabilization of qBH2 versus its rearrangement to 7,8-BH2, and how this dynamic equilibrium influences cellular processes in vivo.
| Tautomer/Isomer | Key Characteristics | Biological Significance |
| 7,8-Dihydrobiopterin (7,8-BH2) | Stable oxidation product of BH4. nih.gov | Not a substrate for DHPR; reduced by DHFR in the salvage pathway. portlandpress.com Can promote eNOS uncoupling. nih.gov |
| Quinonoid Dihydrobiopterin (qBH2) | Unstable, transient intermediate. longdom.orgnih.gov | Product of BH4-dependent hydroxylation reactions. nih.gov Substrate for DHPR for rapid BH4 regeneration. portlandpress.com |
| (6R)-L-erythro-BH4 | Biologically active stereoisomer. | Essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. portlandpress.com |
Interplay with Other Redox Systems and Metabolic Pathways
The biological impact of this compound is increasingly understood to extend beyond its role in the pterin pathway, involving significant crosstalk with other major cellular redox and metabolic systems.
The ratio of BH4 to its oxidized form, 7,8-dihydrobiopterin, is a critical determinant of the function of nitric oxide synthase (eNOS). nih.gov When 7,8-BH2 levels rise relative to BH4, eNOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals (O₂⁻) instead of nitric oxide (NO). nih.govnih.govphysiology.org This switch turns a protective enzyme into a source of oxidative stress, linking dihydrobiopterin directly to the cellular redox state and the pathogenesis of vascular diseases. nih.govphysiology.org The primary oxidant species responsible for converting BH4 to BH2 is thought to be peroxynitrite. nih.gov
Furthermore, the metabolism of this compound is directly linked to folate metabolism through the enzyme dihydrofolate reductase (DHFR). nih.govnih.gov DHFR catalyzes the reduction of both dihydrofolate to tetrahydrofolate and 7,8-dihydrobiopterin to tetrahydrobiopterin. nih.govtaylorandfrancis.com This shared enzymatic step creates a direct metabolic intersection, suggesting that the status of the folate pool could influence BH4 regeneration and vice versa. Therapeutic agents like methotrexate (B535133), which inhibit DHFR, impact both pathways, potentially leading to eNOS uncoupling by increasing the BH2/BH4 ratio. nih.govnih.gov Elucidating the competitive kinetics and regulatory mechanisms governing DHFR's activity towards these two substrates in different tissues and metabolic states is essential.
Development of Advanced Analytical Techniques for Comprehensive Pterin Profiling
Accurate measurement of this compound and other pterin species in biological samples is fundamental to understanding their roles in health and disease. Historically, analytical methods were often indirect, relying on differential chemical oxidation to estimate the levels of reduced pterins. nih.govplos.org
Recent years have seen the development and application of highly sensitive and specific analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsemanticscholar.orgmdpi.com These techniques allow for the direct and simultaneous quantification of multiple pterins—including tetrahydrobiopterin (BH4), 7,8-dihydrobiopterin (BH2), neopterin (B1670844), and sepiapterin (B94604)—in their native states from various biological matrices like cerebrospinal fluid (CSF), plasma, urine, and tissue homogenates. nih.govsemanticscholar.orgmdpi.com
Key Features of Modern Pterin Analysis:
Direct Quantification: LC-MS/MS avoids the need for indirect measurement via oxidation, providing more accurate values for each pterin. nih.govcreative-proteomics.com
High Sensitivity and Specificity: These methods can detect pterins at low nanomolar concentrations, which is crucial for samples like CSF. nih.govresearchgate.net
Comprehensive Profiling: The ability to measure multiple pterins simultaneously provides a detailed snapshot of the entire metabolic pathway, which is essential for diagnosing inborn errors of pterin metabolism. nih.govresearchgate.net
Isomer Separation: Advanced chromatographic techniques can separate positional isomers, such as 6-biopterin (B1667280) and 7-biopterin, which is important for detailed metabolic studies. researchgate.net
Future research in this area should focus on refining these methods to increase throughput, reduce sample volume requirements, and enhance the ability to analyze pterins within specific subcellular compartments. Developing techniques to reliably measure the highly labile quinonoid dihydrobiopterin (qBH2) in biological systems remains a significant challenge. mdpi.com Furthermore, integrating pterin profiling with other 'omics' technologies (e.g., metabolomics, proteomics) will provide a more holistic view of how dihydrobiopterin homeostasis is regulated and how it impacts global cellular metabolism.
| Analytical Technique | Advantages | Limitations/Challenges |
| HPLC with Fluorescence Detection | Good sensitivity for fluorescent oxidized pterins. nih.gov | Reduced pterins are not naturally fluorescent; requires indirect measurement via pre- or post-column oxidation. nih.govcreative-proteomics.com |
| HPLC with Electrochemical Detection | Can directly detect electroactive species like reduced pterins. nih.gov | Can be complex; potential for interference from other electroactive compounds. |
| LC-MS/MS | High sensitivity and specificity; direct quantification of multiple pterins; can separate isomers. nih.govsemanticscholar.orgmdpi.com | Higher equipment cost; requires stable isotope internal standards for best accuracy. nih.gov |
| Capillary Electrophoresis (CE) | Requires small sample volumes; offers high separation efficiency. nih.gov | Often requires highly sensitive detectors like laser-induced fluorescence (LIF) due to low concentrations in biological samples. nih.gov |
Elucidation of Novel Regulatory Mechanisms for Dihydrobiopterin Homeostasis
The cellular concentration of this compound is not static but is dynamically regulated through a balance of synthesis, regeneration, and oxidation. The homeostasis of the entire biopterin (B10759762) pool (BH4, BH2, and biopterin) is critical for normal cellular function. nih.govresearchgate.net
The regulation of biopterin levels occurs at multiple levels:
De Novo Synthesis: The rate-limiting enzyme is GTP cyclohydrolase I (GTPCH), which initiates the pathway from guanosine (B1672433) triphosphate (GTP). nih.govnih.gov The activity of GTPCH is controlled by its expression levels, which can be induced by inflammatory cytokines, and by feedback inhibition from BH4, a process mediated by the GTPCH feedback regulatory protein (GFRP). portlandpress.comresearchgate.net
Recycling and Salvage Pathways: The regeneration of BH4 from its oxidized forms is crucial. The quinonoid dihydrobiopterin (qBH2) is rapidly reduced by dihydropteridine reductase (DHPR). portlandpress.comnih.gov The more stable 7,8-dihydrobiopterin is recycled back to BH4 via the salvage pathway, a reaction catalyzed by dihydrofolate reductase (DHFR). portlandpress.comnih.govnih.gov
Future research must focus on uncovering novel regulatory nodes within these pathways. The functional importance of the DHFR-mediated salvage pathway is an area of intense investigation. Studies have shown that inhibiting DHFR, either pharmacologically with methotrexate or genetically with siRNA, leads to an increase in cellular BH2 levels and a decrease in the BH4/BH2 ratio, resulting in eNOS uncoupling. nih.govox.ac.ukresearchgate.net This indicates that the salvage pathway is critical for maintaining BH4 homeostasis, especially under conditions of oxidative stress or when de novo synthesis is limited. nih.govox.ac.uk
Investigating post-translational modifications of the key regulatory enzymes (GTPCH, DHFR, DHPR) and the role of cellular transporters in the uptake and efflux of dihydrobiopterin and its related compounds are promising avenues. plos.orgresearchgate.net Understanding how cells sense the BH4/BH2 ratio and adjust the activities of these synthetic and recycling pathways is a fundamental question that remains to be answered.
Investigation of Tissue-Specific Dihydrobiopterin Metabolism and Regulation
The metabolism and regulation of the biopterin pool, including this compound, exhibit significant variability across different tissues and cell types. nih.govnih.gov This tissue-specific regulation reflects the diverse roles of BH4-dependent enzymes in different organs.
For example, the expression of enzymes involved in BH4 synthesis and recycling differs markedly between tissues. Phenylalanine hydroxylase is most abundant in the liver and kidney, tyrosine hydroxylase in the adrenal gland and brain, and tryptophan hydroxylase in the gut and brain. nih.gov Consequently, the demand for and regulation of BH4 and its metabolites are tailored to the specific functions of these tissues.
Studies comparing different types of endothelial cells have revealed pronounced differences in their capacity to handle biopterins. nih.gov Porcine aortic endothelial cells, for instance, have high basal levels of BH4 and can efficiently reduce exogenous BH2, whereas human umbilical vein endothelial cells (HUVECs) have much lower basal BH4 levels and a lower BH4/BH2 ratio. nih.gov This suggests that the efficiency of the DHFR-catalyzed salvage pathway can be highly cell-type specific. nih.gov
The brain represents a particularly important area for study, as BH4 is essential for the synthesis of key neurotransmitters. medlineplus.govmedlineplus.gov Research has demonstrated the active synthesis of 7,8-dihydrobiopterin from GTP within the rat brain, indicating local control over the biopterin pool. nih.gov However, transport across the blood-brain barrier is a critical factor, as therapeutic BH4 has limited ability to enter the brain. plos.org
Future research should employ advanced tissue-specific knockout models and sophisticated analytical techniques to map the metabolic fluxes through the biopterin synthesis and recycling pathways in different organs under both physiological and pathological conditions. portlandpress.com Elucidating how dihydrobiopterin levels are managed in tissues with high oxidative stress, such as the heart and vasculature, versus those with high neurotransmitter turnover, like the brain, will provide crucial insights into disease mechanisms and potential therapeutic targets. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
